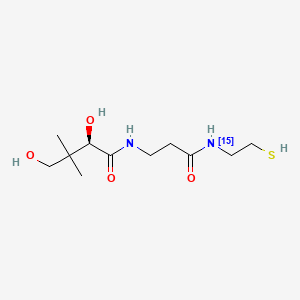

(R)-Pantetheine-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H22N2O4S |

|---|---|

Molekulargewicht |

279.36 g/mol |

IUPAC-Name |

(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-3-(2-sulfanylethyl(15N)amino)propyl]butanamide |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-18/h9,14,16,18H,3-7H2,1-2H3,(H,12,15)(H,13,17)/t9-/m0/s1/i12+1 |

InChI-Schlüssel |

ZNXZGRMVNNHPCA-ZNXOOWLZSA-N |

Isomerische SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)[15NH]CCS)O |

Kanonische SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCS)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of (R)-Pantetheine-15N in Elucidating Coenzyme A Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a vital cofactor in cellular metabolism, participating in numerous biochemical reactions. Its synthesis from the precursor (R)-pantetheine is a fundamental process. The use of isotopically labeled molecules, such as (R)-Pantetheine-¹⁵N, provides a powerful tool for dissecting the intricacies of the CoA biosynthetic pathway. This technical guide explores the role of (R)-Pantetheine-¹⁵N in tracing the synthesis of coenzyme A, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. By tracing the incorporation of the ¹⁵N label, researchers can gain precise insights into reaction kinetics, pathway flux, and regulatory mechanisms, which is invaluable for basic research and the development of novel therapeutics targeting this essential pathway.

Introduction to Coenzyme A and its Biosynthesis

Coenzyme A is an essential cofactor in all living organisms, acting as a carrier of acyl groups in critical metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid synthesis and oxidation, and the synthesis of phospholipids.[1][2][3][4] The biosynthesis of CoA is a five-step enzymatic pathway starting from pantothenate (Vitamin B5).[5] (R)-pantetheine is a key intermediate in this pathway, which can be phosphorylated and further converted to CoA.

The canonical pathway for CoA biosynthesis from pantothenate involves the following enzymes:

-

Pantothenate Kinase (PanK): Phosphorylates pantothenate to 4'-phosphopantothenate. This is the rate-limiting step in CoA biosynthesis.

-

Phosphopantothenoylcysteine Synthetase (PPCS): Condenses 4'-phosphopantothenate with cysteine.

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC): Decarboxylates 4'-phosphopantothenoylcysteine to form 4'-phosphopantetheine.

-

Phosphopantetheine Adenylyltransferase (PPAT): Catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine to produce dephospho-CoA (dPCoA).

-

Dephospho-CoA Kinase (DPCK): Phosphorylates dPCoA to form the final product, coenzyme A.

(R)-pantetheine can enter this pathway by being phosphorylated by Pantothenate Kinase (PanK) to form 4'-phosphopantetheine, thus bypassing the initial steps of the canonical pathway.

The Role of (R)-Pantetheine-¹⁵N in Metabolic Labeling

Stable isotope labeling is a powerful technique used in metabolomics to trace the flow of atoms through metabolic pathways. By introducing a precursor molecule containing a heavy isotope, such as ¹⁵N, researchers can track its incorporation into downstream metabolites using mass spectrometry.

(R)-Pantetheine-¹⁵N, where the nitrogen atom in the β-alanine moiety is replaced with the heavy isotope ¹⁵N, serves as a tracer for CoA biosynthesis. When cells or organisms are supplied with (R)-Pantetheine-¹⁵N, the labeled nitrogen atom is incorporated into the pantetheine moiety of CoA. By analyzing the mass shift in CoA and its intermediates, it is possible to quantify the rate of synthesis and turnover of these molecules. This approach allows for the precise measurement of metabolic flux through the CoA biosynthetic pathway under various physiological or pathological conditions.

Quantitative Data

The following table summarizes key kinetic parameters for the enzymes involved in the conversion of pantetheine to coenzyme A. These values are essential for building kinetic models of CoA biosynthesis.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Organism | Reference |

| Pantothenate Kinase (PanK) | Pantetheine | 91 | - | Escherichia coli | |

| Phosphopantetheine Adenylyltransferase (PPAT) | 4'-Phosphopantetheine | - | - | Escherichia coli | |

| Dephospho-CoA Kinase (DPCK) | Dephospho-CoA | 58-114 | - | Entamoeba histolytica | |

| Dephospho-CoA Kinase (DPCK) | ATP | 15-20 | - | Entamoeba histolytica |

Note: Specific V_max_ values are often dependent on the specific assay conditions and are not always reported in a standardized format. The K_m_ value for E. coli PanK with pantetheine indicates a lower affinity compared to its primary substrate, pantothenate.

Experimental Protocols

Metabolic Labeling with (R)-Pantetheine-¹⁵N

This protocol describes a general procedure for labeling cells in culture with (R)-Pantetheine-¹⁵N to study CoA biosynthesis.

Materials:

-

Cell culture medium deficient in pantothenate

-

(R)-Pantetheine-¹⁵N

-

Cultured cells of interest (e.g., HepG2, primary neurons)

-

Standard cell culture reagents and equipment

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Cell Culture Preparation: Grow cells to the desired confluency in standard culture medium.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with phosphate-buffered saline (PBS).

-

Labeling Medium: Add pantothenate-deficient medium supplemented with a known concentration of (R)-Pantetheine-¹⁵N. The optimal concentration should be determined empirically but can start in the range of 1-10 µM.

-

Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation of the label over time.

-

Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and then extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

-

Sample Preparation: Centrifuge the cell extracts to pellet debris. Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis. Analyze the samples to quantify the abundance of unlabeled and ¹⁵N-labeled CoA and its precursors.

In Vitro Enzyme Assays

This protocol outlines a general method for assaying the activity of enzymes in the CoA biosynthetic pathway using (R)-Pantetheine or its derivatives as substrates.

Materials:

-

Purified recombinant enzyme (e.g., PanK, PPAT, DPCK)

-

Substrates: (R)-Pantetheine, 4'-phosphopantetheine, dephospho-CoA, ATP

-

Assay buffer specific to the enzyme being studied

-

Detection reagents (e.g., for measuring ADP production in kinase assays)

-

Plate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the enzyme, and all necessary co-factors (e.g., MgCl₂).

-

Initiate Reaction: Start the reaction by adding the substrate of interest (e.g., (R)-Pantetheine for PanK).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure Product Formation: At specific time intervals, measure the formation of the product. For kinase assays, this can be done by coupling the production of ADP to a detectable reaction, such as the pyruvate kinase/lactate dehydrogenase system, which results in a decrease in NADH absorbance at 340 nm.

-

Data Analysis: Calculate the initial reaction velocity from the rate of product formation. Determine kinetic parameters (K_m_ and V_max_) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

Visualizations

Coenzyme A Biosynthesis Pathway from (R)-Pantetheine

Caption: Coenzyme A synthesis pathway from (R)-Pantetheine.

Experimental Workflow for ¹⁵N Labeling

Caption: Workflow for stable isotope labeling experiments.

Conclusion

The use of (R)-Pantetheine-¹⁵N as a metabolic tracer offers a precise and quantitative method for investigating the biosynthesis of coenzyme A. This technical guide provides the foundational knowledge, data, and protocols for researchers to design and execute experiments aimed at understanding the dynamics of the CoA pathway. The insights gained from such studies are crucial for advancing our knowledge of cellular metabolism and for the development of therapeutic strategies targeting diseases associated with dysfunctional CoA synthesis.

References

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

The Emergence of a Key Metabolic Cofactor: A Technical Guide to the Prebiotic Synthesis of Pantetheine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all domains of life, playing a central role in numerous metabolic pathways, including the citric acid cycle and the synthesis of fatty acids and non-ribosomal peptides. The functional heart of CoA is the pantetheine moiety, a molecule whose complex structure has long posed a conundrum for origin of life researchers. This technical guide provides a comprehensive overview of the recent breakthroughs in the prebiotic synthesis of pantetheine, focusing on a high-yielding and chemoselective pathway that proceeds in aqueous environments. This novel route, centered on nitrile chemistry, challenges previous assumptions about the prebiotic inaccessibility of pantetheine and suggests it was a readily available component of the chemical inventory on early Earth. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the fundamental chemistry that may have led to the emergence of this critical biomolecule.

Prebiotic Synthesis of Pantetheine via Nitrile Chemistry: An Overview

Recent studies have demonstrated a plausible and efficient prebiotic synthesis of pantetheine in water, starting from simple precursors believed to be abundant on the primordial Earth, such as derivatives of hydrogen cyanide.[1][2] This pathway is significant for its high yields and remarkable selectivity for the canonical biological structure of pantetheine, proceeding without the need for enzymatic catalysis or unrealistic geological conditions like wet-dry cycles.[1][2] The key to this synthesis is the utilization of the inherent reactivity of nitriles, which circumvents the low efficiency of previously proposed routes involving the direct condensation of β-alanine and pantolactone.[1]

The synthesis can be conceptually divided into three main stages:

-

Formation of Pantoic Acid Precursors: The carbon skeleton of the pantoic acid moiety is assembled through a selective aldol reaction.

-

Formation of Pantothenic Acid Nitrile: The pantoic acid precursor reacts with β-alanine nitrile to form the key intermediate, pantothenic acid nitrile.

-

Formation of Pantetheine: The final step involves the reaction of pantothenic acid nitrile with cysteamine to yield pantetheine.

This nitrile-mediated pathway is not only efficient but also consistent with prebiotic routes to other essential biomolecules like amino acids and ribonucleotides, suggesting a unifying chemical framework for the origin of life's building blocks.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the prebiotic synthesis of pantetheine.

Table 1: Synthesis of Pantoic Acid Nitrile

| Reactants | Concentration | pH | Temperature | Time | Product(s) | Yield | Reference |

| Formaldehyde, Isobutyraldehyde, other enolizable aldehydes, Sodium Cyanide | 17-22 mM (aldehydes), 300 mM (NaCN) | 7 | 20°C | 20 min | Pantoic acid nitrile | 57% |

Table 2: Synthesis of Pantothenic Acid Nitrile

| Reactants | Concentration | pH | Temperature | Time | Product(s) | Yield | Reference |

| Hydroxypivaldehyde, β-alanine-nitrile, HCN | 3.1 mM (hydroxypivaldehyde) | 9 | 20°C | - | Pantothenic acid nitrile | 44% | |

| Pantolactone, β-alanine-nitrile | 500 mM | 9 | 20°C | - | Pantothenic acid nitrile | High |

Table 3: Synthesis of Pantetheine from Pantothenic Acid Nitrile

| Reactants | Concentration | pH | Temperature | Time | Product(s) | Yield | Reference |

| Pantothenic acid nitrile, Cysteamine | 500 mM | 7 | 20°C | 60 days | Pantetheine | 93% |

Experimental Protocols

The following are detailed methodologies for the key experiments in the prebiotic synthesis of pantetheine.

Synthesis of Pantoic Acid Nitrile from Prebiotic Aldehydes

This protocol describes the selective formation of pantoic acid nitrile from a mixture of prebiotic aldehydes.

Materials:

-

Formaldehyde (22 mM)

-

Isobutyraldehyde (17 mM)

-

Other enolizable aldehydes (e.g., glycolaldehyde, glyceraldehyde) (22 mM)

-

Sodium Cyanide (NaCN) (300 mM)

-

Phosphate Buffered Saline (PBS) (500 mM, pH 7)

-

Deionized water

Procedure:

-

A solution of formaldehyde, isobutyraldehyde, and other enolizable aldehydes is prepared in 500 mM PBS at pH 7.

-

The reaction mixture is stirred at 20°C for 20 minutes to allow for the aldol reaction to proceed.

-

Sodium cyanide is then added to the mixture.

-

The reaction is monitored by ¹H NMR spectroscopy to determine the yield of pantoic acid nitrile.

Synthesis of Pantothenic Acid Nitrile from Hydroxypivaldehyde

This protocol details the formation of pantothenic acid nitrile from hydroxypivaldehyde and β-alanine-nitrile.

Materials:

-

Hydroxypivaldehyde (3.1 mM)

-

β-alanine-nitrile (2 equivalents)

-

Hydrogen Cyanide (HCN) (1.5 equivalents)

-

Phosphate Buffered Saline (PBS) (31 mM, pH 9)

-

Deionized water

Procedure:

-

A solution of hydroxypivaldehyde and β-alanine-nitrile is prepared in 31 mM PBS at pH 9.

-

Hydrogen cyanide is added to the solution.

-

The reaction is incubated at 20°C.

-

The formation of pantothenic acid nitrile is monitored by ¹H NMR spectroscopy.

Synthesis of Pantetheine from Pantothenic Acid Nitrile

This protocol describes the final step in the synthesis, the conversion of pantothenic acid nitrile to pantetheine.

Materials:

-

Pantothenic acid nitrile (500 mM)

-

Cysteamine (2 equivalents)

-

Phosphate Buffered Saline (PBS) (500 mM, pH 7)

-

Deionized water

Procedure:

-

Pantothenic acid nitrile and cysteamine are dissolved in 500 mM PBS at pH 7.

-

The solution is incubated at 20°C for 60 days.

-

The reaction progress and the final yield of pantetheine are determined by ¹H NMR spectroscopy.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and logical flows in the prebiotic synthesis of pantetheine.

Figure 1: Overall workflow for the prebiotic synthesis of pantetheine.

Figure 2: Pathway for the formation of pantoic acid nitrile.

Figure 3: Final steps in the synthesis of pantetheine.

Conclusion and Future Directions

The elucidation of a robust and selective prebiotic synthesis for pantetheine marks a significant advancement in our understanding of the chemical origins of life. The nitrile-mediated pathway presented in this guide provides a compelling case for the availability of this crucial cofactor on the early Earth, thereby strengthening the foundations of the "RNA world" and "metabolism-first" hypotheses. For researchers in drug development, a deeper understanding of the fundamental synthesis of cofactors like pantetheine can inspire novel approaches to antimicrobial drug design, particularly in targeting the biosynthesis of essential coenzymes in pathogens.

Future research will likely focus on several key areas:

-

Integration with other prebiotic systems: Exploring the compatibility and potential synergies of this pantetheine synthesis with prebiotic pathways for the formation of nucleotides, amino acids, and lipids.

-

Catalysis in prebiotic environments: Investigating the role of minerals and other potential prebiotic catalysts in enhancing the efficiency and selectivity of the reaction steps.

-

Emergence of Coenzyme A: Elucidating the subsequent prebiotic steps that could lead from pantetheine to the full Coenzyme A molecule.

The ongoing exploration of prebiotic chemistry continues to unveil the remarkable chemical simplicity that may underlie the complexity of life. The synthesis of pantetheine from simple precursors in water is a powerful testament to the idea that the core components of biology are not products of sheer chance, but rather the probable outcomes of the inherent chemistry of our universe.

References

(R)-Pantetheine: A Versatile Building Block for Chemoenzymatic Coenzyme A Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central and indispensable cofactor in all domains of life, playing a pivotal role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1][2] Its intricate involvement in cellular metabolism makes the CoA biosynthetic pathway a compelling target for the development of novel antimicrobial agents.[3][4][5] This technical guide provides a comprehensive overview of the utilization of (R)-pantetheine as a key building block for the efficient chemoenzymatic synthesis of Coenzyme A. We present detailed experimental protocols for the enzymatic cascade, quantitative data on reaction yields and enzyme kinetics, and advanced analytical methodologies for the characterization and quantification of CoA and its precursors. Furthermore, this guide illustrates the underlying biochemical pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in biochemistry, drug discovery, and metabolic engineering.

Introduction

The universal five-step biosynthetic pathway of Coenzyme A from pantothenate (Vitamin B5) is a well-established metabolic route in all living organisms. This pathway involves the sequential action of five enzymes: Pantothenate Kinase (PanK), Phosphopantothenoylcysteine Synthetase (PPCS), Phosphopantothenoylcysteine Decarboxylase (PPCDC), Phosphopantetheine Adenylyltransferase (PPAT), and Dephospho-CoA Kinase (DPCK). However, for in vitro synthesis and various biotechnological applications, a more streamlined approach is often desirable.

(R)-Pantetheine, a key intermediate in this pathway, offers a significant advantage by allowing the bypass of the initial three enzymatic steps (PanK, PPCS, and PPCDC when starting from pantothenate). The phosphorylation of pantetheine by Pantothenate Kinase directly yields 4'-phosphopantetheine, which then enters the final two steps of the CoA biosynthetic pathway. This truncated pathway provides a more efficient and cost-effective route for the production of CoA.

This guide focuses on the practical aspects of utilizing (R)-pantetheine for CoA synthesis, providing detailed methodologies and quantitative data to enable researchers to implement and adapt these techniques for their specific needs.

The Chemoenzymatic Synthesis of Coenzyme A from (R)-Pantetheine

The conversion of (R)-pantetheine to Coenzyme A is achieved through a three-enzyme cascade. This section details the signaling pathway, the enzymes involved, and a comprehensive table of their kinetic parameters.

Biosynthetic Pathway

The enzymatic conversion of (R)-pantetheine to Coenzyme A proceeds through the following steps:

-

Phosphorylation: Pantothenate Kinase (PanK) catalyzes the phosphorylation of (R)-pantetheine to form 4'-phosphopantetheine, utilizing ATP as the phosphate donor.

-

Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) transfers an adenylyl group from ATP to 4'-phosphopantetheine, yielding dephospho-CoA.

-

Phosphorylation: Dephospho-CoA Kinase (DPCK) catalyzes the final phosphorylation of dephospho-CoA at the 3'-hydroxyl group of the ribose moiety to produce Coenzyme A.

This enzymatic cascade provides a direct route to CoA, bypassing the initial steps required when starting from pantothenic acid.

Quantitative Data: Enzyme Kinetics

The efficiency of the chemoenzymatic synthesis is dependent on the kinetic properties of the enzymes involved. The following table summarizes the key kinetic parameters for the enzymes in the pathway from various organisms.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Pantothenate Kinase (PanK) | Escherichia coli | Pantothenate | 36 | - | |

| Escherichia coli | ATP | 136 | - | ||

| Plasmodium falciparum PfPanK1 | Pantetheine | 45.7 ± 6.9 | - | ||

| Plasmodium falciparum PfPanK1 | ATP | 43.4 ± 3.3 | - | ||

| Phosphopantetheine Adenylyltransferase (PPAT) | Escherichia coli | Dephospho-CoA | 7 | - | |

| Escherichia coli | Pyrophosphate | 220 | - | ||

| Dephospho-CoA Kinase (DPCK) | Escherichia coli | Dephospho-CoA | 740 | - | |

| Escherichia coli | ATP | 140 | - | ||

| Plasmodium falciparum | Dephospho-CoA | 105.3 ± 10.2 | 5.18 ± 0.29 | ||

| Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | ||

| Thermococcus kodakarensis | Dephospho-CoA | 110 ± 10 | 100 ± 4 | ||

| Thermococcus kodakarensis | GTP | 130 ± 10 | - |

Note: Vmax values are often reported in different units and conditions; direct comparison should be made with caution. The data presented here is for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of Coenzyme A from (R)-pantetheine.

In Vitro Chemoenzymatic Synthesis of Coenzyme A

This protocol describes a one-pot enzymatic cascade for the synthesis of Coenzyme A from pantethine (the oxidized dimer of pantetheine), which is readily reduced in situ. A recent study demonstrated the complete conversion of pantethine to free CoA in 2 hours with a titer of approximately 2 mM (1.5 g/L) in a 0.1 mL reaction system.

Materials:

-

Pantethine

-

Glutathione (GSH)

-

Glutathione Reductase (GR)

-

NADPH or NADH

-

Phosphite Dehydrogenase (PTDH) (for NADH regeneration, optional)

-

Recombinant Pantothenate Kinase (PanK)

-

Recombinant Phosphopantetheine Adenylyltransferase (PPAT)

-

Recombinant Dephospho-CoA Kinase (DPCK)

-

ATP

-

MgCl₂

-

KCl

-

NH₄Cl

-

Tris-HCl buffer (pH 7.5)

-

Polyphosphate kinase system (for ATP regeneration, optional)

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components at the indicated final concentrations:

-

2 mM D-pantetheine (or pantethine with a reducing system)

-

6 mM ATP

-

10 mM MgCl₂

-

60 mM KCl

-

60 mM NH₄Cl

-

50 mM Tris-HCl (pH 7.5)

-

Purified recombinant PanK, PPAT, and DPCK enzymes. The optimal enzyme loading ratio can be determined empirically or using a design of experiments (DOE) approach.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes used (e.g., 70°C for thermophilic enzymes) for a specified duration (e.g., 2 hours).

-

Reaction Quenching: Stop the reaction by methods such as heat inactivation or the addition of a quenching agent like perchloric acid (PCA).

-

Analysis: Analyze the reaction mixture for the presence and quantity of Coenzyme A using HPLC or LC-MS/MS as described in the analytical methods section.

Enzyme Activity Assays

3.2.1. Pantothenate Kinase (PanK) Assay

A continuous spectrophotometric assay can be used to measure PanK activity by coupling the production of ADP to the reactions catalyzed by pyruvate kinase and lactate dehydrogenase.

Materials:

-

HEPES buffer (100 mM, pH 7.6)

-

KCl (20 mM)

-

MgCl₂ (10 mM)

-

Phosphoenolpyruvate (2 mM)

-

NADH (0.3 mM)

-

Lactate dehydrogenase (5 U)

-

Pyruvate kinase (2.5 U)

-

Pantetheine (substrate)

-

ATP (substrate)

-

Purified PanK enzyme

Protocol:

-

Prepare a reaction mixture containing HEPES buffer, KCl, MgCl₂, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Add the pantetheine substrate to the mixture.

-

Initiate the reaction by adding the PanK enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the enzyme activity using the extinction coefficient of NADH (6,220 M⁻¹ cm⁻¹).

3.2.2. Phosphopantetheine Adenylyltransferase (PPAT) Assay

PPAT activity can be assayed in the forward direction using an enzyme-coupled system that detects the pyrophosphate (PPi) produced.

Materials:

-

Tris buffer (50 mM, pH 8.0)

-

MgCl₂ (6 mM)

-

TCEP (1 mM)

-

Inorganic pyrophosphatase

-

E. coli purine nucleoside phosphorylase (PNP)

-

2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

-

4'-Phosphopantetheine (substrate)

-

ATP (substrate)

-

Purified PPAT enzyme

Protocol:

-

Prepare a reaction mixture containing Tris buffer, MgCl₂, TCEP, pyrophosphatase, PNP, and MESG.

-

Add the 4'-phosphopantetheine and ATP substrates.

-

Initiate the reaction by adding the PPAT enzyme.

-

The pyrophosphate produced is cleaved by pyrophosphatase to orthophosphate. PNP then catalyzes the phosphorolysis of MESG in the presence of orthophosphate, leading to a change in absorbance at 360 nm.

-

Monitor the increase in absorbance at 360 nm to determine the rate of the reaction.

3.2.3. Dephospho-CoA Kinase (DPCK) Assay

DPCK activity can be measured by monitoring the production of CoA from dephospho-CoA and ATP. The CoA produced can be quantified by HPLC or through a coupled enzymatic assay. A radiochemical assay using [γ-³³P]ATP offers high sensitivity.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl₂ (2 mM)

-

KCl (20 mM)

-

Dephospho-CoA (substrate)

-

[γ-³³P]ATP (substrate)

-

Purified DPCK enzyme

-

Phosphatase (for sample preparation)

Protocol:

-

Treat the sample containing CoA and its thioesters with a non-specific phosphatase to remove the 3'-phosphate.

-

Remove the phosphatase by ultrafiltration.

-

Re-phosphorylate the resulting dephospho-CoA compounds with DPCK and [γ-³³P]ATP.

-

Separate the ³³P-labeled CoA compounds by reverse-phase HPLC.

-

Quantify the labeled compounds by scintillation counting.

Analytical Methods

Accurate quantification of Coenzyme A and its precursors is crucial for monitoring reaction progress and determining yields. This section outlines common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust method for the simultaneous determination of CoA and its derivatives.

| Parameter | Specification | Reference |

| Column | RP-C18, 150 x 3 mm, 3 µm | |

| Mobile Phase | Isocratic: 100 mM monosodium phosphate, 75 mM sodium acetate, pH 4.6, with 6% acetonitrile | |

| Flow Rate | 0.5 mL/min | |

| Detection | UV at 259 nm | |

| Injection Volume | 30 µL |

Under these conditions, CoA and acetyl-CoA typically elute at approximately 3.8 and 7.8 minutes, respectively.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of CoA and its biosynthetic intermediates, allowing for the simultaneous measurement of multiple analytes in complex biological matrices.

Sample Preparation:

A simple sample preparation method involves deproteinization with 5-sulfosalicylic acid (SSA), which avoids the need for solid-phase extraction and improves the recovery of polar intermediates like pantothenate and dephospho-CoA.

Chromatography:

Reversed-phase chromatography is commonly used. While ion-pairing reagents can be used, methods have been developed that avoid them, which is advantageous for MS detection.

Mass Spectrometry:

Detection is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

Regulation of Coenzyme A Biosynthesis

The biosynthesis of Coenzyme A is tightly regulated to maintain cellular homeostasis. The primary point of regulation is the feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA. This regulation ensures that the intracellular concentration of CoA is maintained within a narrow range. The use of CoA-insensitive PanK variants, such as some type III PanKs from thermophilic bacteria, can be advantageous for in vitro production systems to overcome this feedback inhibition and achieve higher yields of CoA.

Applications in Drug Development

The essential nature of the Coenzyme A biosynthetic pathway in microorganisms, coupled with significant differences between microbial and human enzymes, makes it an attractive target for the development of novel antimicrobial drugs. Inhibitors targeting key enzymes in this pathway, such as PanK and PPAT, have the potential to disrupt bacterial growth and survival. The detailed protocols and analytical methods described in this guide are essential tools for screening and characterizing potential inhibitors, thereby facilitating the drug discovery process.

Conclusion

(R)-Pantetheine serves as a highly efficient precursor for the chemoenzymatic synthesis of Coenzyme A, offering a streamlined and cost-effective alternative to traditional methods that start from pantothenate. This technical guide provides researchers with the necessary tools—detailed protocols, quantitative data, and advanced analytical methods—to successfully produce and analyze Coenzyme A. The insights into the regulatory mechanisms and the potential for drug discovery further highlight the importance of this pathway in both fundamental research and applied science. The continued exploration of this biosynthetic route holds significant promise for advancements in metabolic engineering, synthetic biology, and the development of new therapeutic agents.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphopantetheine Adenylyltransferase from Escherichia coli: Investigation of the Kinetic Mechanism and Role in Regulation of Coenzyme A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biosynthesis of Pantothenic Acid and Coenzyme A

Abstract

Pantothenic acid, also known as vitamin B5, is a vital precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in all domains of life. CoA plays a central role in numerous metabolic processes, including the tricarboxylic acid cycle, fatty acid synthesis and degradation, and the synthesis of phospholipids.[1][2][3][4] The biosynthetic pathways of pantothenic acid and CoA are highly conserved and indispensable for cellular viability. Consequently, the enzymes involved in these pathways have emerged as promising targets for the development of novel antimicrobial agents, particularly due to structural differences between bacterial and mammalian orthologs. This guide provides a comprehensive overview of the pantothenic acid and CoA biosynthesis pathways, detailing the enzymatic steps, regulatory mechanisms, and key quantitative data. Furthermore, it includes detailed experimental protocols for assaying the activity of the core enzymes, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Pantothenic Acid (Vitamin B5) Biosynthesis Pathway

In bacteria, plants, and fungi, pantothenate is synthesized de novo through a series of enzymatic reactions.[5] The pathway begins with precursors from amino acid metabolism, specifically α-ketoisovalerate (an intermediate in valine biosynthesis) and aspartate.

The synthesis involves three primary enzymatic steps:

-

Pantoate Formation : α-ketoisovalerate is converted to ketopantoate by ketopantoate hydroxymethyltransferase (encoded by the panB gene), which adds a methyl group. Subsequently, ketopantoate is reduced to pantoate by ketopantoate reductase (encoded by the panE gene).

-

β-Alanine Formation : Aspartate is decarboxylated to form β-alanine, a reaction catalyzed by aspartate-1-decarboxylase, the product of the panD gene.

-

Condensation : Finally, pantothenate synthetase (panC gene product) catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate. This reaction proceeds via a pantoyl adenylate intermediate.

The Coenzyme A Biosynthesis Pathway

The conversion of pantothenate to CoA is a universal five-step enzymatic pathway found in both prokaryotes and eukaryotes. All five genes associated with this pathway are essential for growth in E. coli.

-

Phosphorylation of Pantothenate : The pathway begins with the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. This reaction is catalyzed by Pantothenate Kinase (PanK) , encoded by the coaA gene. This is the primary rate-limiting and most regulated step in the pathway.

-

Cysteine Addition : Phosphopantothenoylcysteine Synthetase (PPCS) , the coaB gene product, catalyzes the CTP-dependent (in bacteria) or ATP-dependent (in humans) condensation of 4'-phosphopantothenate with cysteine to produce 4'-phosphopantothenoylcysteine.

-

Decarboxylation : Phosphopantothenoylcysteine Decarboxylase (PPCDC) catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine to yield 4'-phosphopantetheine. In E. coli, PPCS and PPCDC activities are carried out by a single bifunctional protein encoded by the coaBC gene.

-

Adenylylation : Phosphopantetheine Adenylyltransferase (PPAT) , encoded by coaD, transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dPCoA).

-

Final Phosphorylation : The pathway concludes with the ATP-dependent phosphorylation of the 3'-hydroxyl group of dPCoA by Dephospho-CoA Kinase (DPCK) , the coaE gene product, to produce the final active Coenzyme A.

In mammals, the final two steps are catalyzed by a bifunctional enzyme known as CoA synthase (COASY), which possesses both PPAT and DPCK activities.

Quantitative Analysis of Pathway Enzymes

The kinetic properties of the CoA biosynthetic enzymes have been characterized in various organisms. This data is crucial for understanding pathway flux and for designing enzyme inhibitors.

Table 1: Kinetic Parameters of Dephospho-CoA Kinase (DPCK)

| Organism | Substrate | Km (μM) | Vmax (μmol/min/mg) | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 | |

| Plasmodium falciparum | dephospho-CoA | 105.3 ± 10.2 | 5.18 ± 0.29 | |

| Entamoeba histolytica (EhDPCK1) | ATP | 19.6 ± 1.2 | Not Reported | |

| Entamoeba histolytica (EhDPCK1) | dephospho-CoA | 114 ± 19 | Not Reported | |

| Entamoeba histolytica (EhDPCK2) | ATP | 15.0 ± 2.4 | Not Reported |

| Entamoeba histolytica (EhDPCK2) | dephospho-CoA | 57.9 ± 6.1 | Not Reported | |

Table 2: Inhibitor Potency against Pantothenate Kinases (PanK)

| Enzyme Isoform | Inhibitor | IC50 (nM) | Reference |

|---|---|---|---|

| Human PANK1β | PZ-2891 | 40.2 ± 4.4 | |

| Human PANK2 | PZ-2891 | 0.7 ± 0.08 | |

| Human PANK3 | PZ-2891 | 1.3 ± 0.2 | |

| Mouse PanK1β | PZ-2891 | 48.7 ± 5.1 | |

| Mouse PanK2 | PZ-2891 | 1.0 ± 0.1 |

| Mouse PanK3 | PZ-2891 | 1.9 ± 0.2 | |

Experimental Protocols for Pathway Analysis

Accurate measurement of enzyme activity is fundamental for studying the CoA pathway. Below are detailed protocols for key enzymes.

Protocol 1: Pantothenate Kinase (PanK) Activity Assay (Luminescence-Based)

This assay quantifies PanK activity by measuring the amount of ATP remaining after the phosphorylation reaction.

-

Principle : PanK consumes ATP to phosphorylate pantothenate. The remaining ATP is then used by luciferase to generate a luminescent signal, which is inversely proportional to PanK activity.

-

Reagents and Buffers :

-

PanK Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

-

Recombinant purified PanK enzyme.

-

Substrates: Pantothenate solution, ATP solution.

-

Detection Reagent: Commercial ATP detection kit (e.g., Kinase-Glo®) containing luciferase and luciferin.

-

-

Procedure :

-

Prepare a reaction mixture in a 96-well or 384-well plate containing PanK Assay Buffer, a fixed concentration of pantothenate, and the test compound (inhibitor or activator).

-

Initiate the reaction by adding a predetermined concentration of ATP and the PanK enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

-

Data Analysis : Calculate the percentage of ATP consumed relative to a no-enzyme control. For inhibitor studies, plot activity versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Protocol 2: PPAT Activity Assay (Coupled Spectrophotometric - Reverse Reaction)

This assay measures the PPAT-catalyzed formation of ATP from dPCoA and pyrophosphate in the reverse direction.

-

Principle : The ATP produced by PPAT is used by hexokinase to phosphorylate glucose, forming glucose-6-phosphate. This product is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.

-

Reagents and Buffers :

-

PPAT Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM TCEP.

-

Recombinant purified PPAT enzyme.

-

Substrates: Dephospho-CoA (dPCoA), Sodium Pyrophosphate (PPi).

-

Coupling Enzymes: Hexokinase, Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Coupling Substrates: Glucose, NADP⁺.

-

-

Procedure :

-

In a quartz cuvette or microplate, prepare a reaction mixture containing PPAT Assay Buffer, dPCoA, PPi, glucose, NADP⁺, hexokinase, and G6PDH.

-

Initiate the reaction by adding the PPAT enzyme.

-

Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

-

Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹). Kinetic parameters (Km, Vmax) can be determined by measuring initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

References

The Pivotal Role of Pantetheine in Cellular Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pantetheine, a central molecule in cellular metabolism, serves as a critical precursor to Coenzyme A (CoA), a fundamental cofactor in a vast array of biochemical reactions. This technical guide provides an in-depth exploration of the function of pantetheine in key metabolic pathways, including its integral role in CoA biosynthesis via the canonical and salvage pathways, its influence on fatty acid and cholesterol metabolism, and its connection to mitochondrial function and cellular redox balance. This document summarizes key quantitative data, provides detailed experimental methodologies for the study of pantetheine metabolism, and presents visual diagrams of the pertinent signaling and metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction: The Centrality of Pantetheine

Pantetheine is a disulfide-linked dimer of pantetheine, which is composed of pantoic acid and β-alanine, linked to cysteamine. Its biological significance lies primarily in its role as a direct precursor to Coenzyme A (CoA). CoA is an essential cofactor for over 70 enzymatic pathways, playing a pivotal role in the metabolism of carbohydrates, lipids, and proteins.[1] It functions as a carrier of acyl groups, most notably acetyl-CoA, which is a central hub in cellular metabolism, linking glycolysis to the citric acid cycle and serving as the primary building block for the synthesis of fatty acids, cholesterol, and other essential compounds.[2][3][4]

Beyond its role in de novo CoA synthesis, pantetheine is a key component of the "salvage pathway," which recycles components of CoA, ensuring cellular pools of this vital cofactor are maintained.[5] Understanding the metabolic functions of pantetheine is therefore crucial for comprehending cellular energy homeostasis and the pathophysiology of various metabolic disorders.

Pantetheine in Coenzyme A Biosynthesis

The synthesis of CoA from pantothenic acid (vitamin B5) is a five-step enzymatic process. Pantetheine can enter this pathway, bypassing the initial steps required for pantothenic acid, making it a more direct precursor to CoA.

The Canonical Coenzyme A Biosynthetic Pathway

The established pathway for CoA biosynthesis from pantothenic acid involves the following sequential enzymatic reactions:

-

Phosphorylation of Pantothenate: Pantothenate Kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to 4'-phosphopantothenate. This is the rate-limiting and primary regulatory step in the pathway.

-

Cysteine Addition: Phosphopantothenoylcysteine Synthetase (PPCS) adds a cysteine residue to 4'-phosphopantothenate.

-

Decarboxylation: Phosphopantothenoylcysteine Decarboxylase (PPCDC) removes the carboxyl group from the cysteine residue to form 4'-phosphopantetheine.

-

Adenylylation: Phosphopantetheine Adenylyltransferase (PPAT) transfers an AMP moiety from ATP to 4'-phosphopantetheine, forming dephospho-CoA.

-

Phosphorylation: Dephospho-CoA Kinase (DPCK) phosphorylates dephospho-CoA to yield the active Coenzyme A.

The final two steps in mammals are catalyzed by a bifunctional enzyme, Coenzyme A Synthase (COASY).

The Pantetheine Salvage Pathway

The salvage pathway provides an alternative route for CoA synthesis, utilizing pantetheine derived from the degradation of CoA or from exogenous sources.

-

Hydrolysis of Pantethine: Dietary pantethine is hydrolyzed in the intestine to two molecules of pantetheine.

-

Pantetheinase Activity: Pantetheinase (Vanin-1) is a key enzyme in the salvage pathway that hydrolyzes pantetheine into pantothenic acid and cysteamine. The generated pantothenic acid can then re-enter the canonical CoA biosynthesis pathway.

-

Phosphorylation of Pantetheine: Pantetheine can also be directly phosphorylated by Pantetheine Kinase to form 4'-phosphopantetheine, which then enters the latter stages of the canonical pathway.

This salvage mechanism is crucial for maintaining CoA homeostasis and providing the necessary precursors for its synthesis.

Regulation of Coenzyme A Biosynthesis

The biosynthesis of CoA is tightly regulated to meet the metabolic demands of the cell. The primary point of regulation is at the level of Pantothenate Kinase (PanK).

-

Feedback Inhibition: PanK is subject to feedback inhibition by CoA and its thioesters, particularly acetyl-CoA. This ensures that the production of CoA is downregulated when cellular levels are sufficient.

-

Allosteric Regulation: Mammalian PanK isoforms are allosterically regulated by acetyl-CoA, which competes with ATP for binding to the enzyme.

This intricate regulatory network ensures that CoA levels are finely tuned to the metabolic state of the cell.

Subcellular Localization of CoA Biosynthesis

The enzymes of the CoA biosynthetic pathway are primarily located in the cytosol. However, the final enzyme, Coenzyme A Synthase (COASY), has been shown to be associated with the outer mitochondrial membrane. This localization is thought to facilitate the efficient transport of newly synthesized CoA into the mitochondria, where it is required for the citric acid cycle and fatty acid β-oxidation.

Role of Pantetheine in Lipid Metabolism

Pantetheine and its metabolic product, CoA, are central to lipid metabolism, influencing both the synthesis and degradation of fatty acids and cholesterol.

Fatty Acid Synthesis and Oxidation

-

Acyl Carrier Protein (ACP): The 4'-phosphopantetheine moiety, derived from CoA, is an essential prosthetic group for Acyl Carrier Protein (ACP). ACP is a key component of the fatty acid synthase complex, where it carries the growing acyl chain during fatty acid synthesis.

-

Fatty Acid Oxidation: CoA is required for the activation of fatty acids to acyl-CoA esters, a prerequisite for their transport into the mitochondria for β-oxidation and energy production.

Cholesterol Metabolism

Clinical studies have demonstrated that supplementation with pantethine can favorably modulate lipid profiles, including a reduction in total cholesterol and low-density lipoprotein (LDL) cholesterol. The proposed mechanisms for this effect include:

-

Inhibition of HMG-CoA Reductase: Pantethine is suggested to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.

-

Inhibition of Acetyl-CoA Carboxylase: By influencing CoA pools, pantethine may indirectly inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, thereby reducing the availability of precursors for cholesterol synthesis.

Pantetheine, Mitochondrial Function, and Oxidative Stress

The high concentration of CoA within the mitochondria underscores its importance in mitochondrial energy metabolism. Pantetheine, as a direct precursor to intramitochondrial CoA, can influence mitochondrial function.

-

Mitochondrial Respiration: By supporting the synthesis of CoA, pantetheine can enhance the activity of the citric acid cycle and oxidative phosphorylation, leading to improved mitochondrial respiration.

-

Redox Balance: The cysteamine component of pantetheine possesses antioxidant properties. Pantetheinase-mediated hydrolysis of pantetheine releases cysteamine, which can contribute to the cellular antioxidant defense system.

Quantitative Data

Table 1: Effect of Pantethine Supplementation on Lipid Profiles (Systematic Review Data)

| Parameter | Average Change from Baseline (Month 4) |

| Total Cholesterol | -15.1% |

| LDL Cholesterol | -20.1% |

| HDL Cholesterol | +8.4% |

| Triglycerides | -32.9% |

| Not a statistically significant change in all pooled studies. | |

| (Source: McRae MP. Nutr Res. 2005;25:319-333) |

Table 2: Kinetic Parameters of Key Enzymes in Pantetheine Metabolism

| Enzyme | Substrate | Km | Vmax | Source Organism |

| Pantetheinase | Pantetheine | ~5 mM | Not Reported | Horse Kidney |

| Pantothenate Kinase 3 (PanK3) | ATP | 311 ± 53 µM | Not Reported | Human |

| Pantothenate | 14 ± 0.1 µM | Not Reported | Human | |

| Pantetheine | 23 ± 2 µM | Not Reported | Human | |

| (Source: The Enzymatic Breakdown of Pantethine to Pantothenic Acid and Cystamine; Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain) |

Experimental Protocols

Measurement of Pantetheinase Activity

This protocol is adapted from a method using a fluorogenic substrate.

Materials:

-

Cells or tissue homogenates

-

Lysis buffer (e.g., PBS with 0.1% deoxycholate and protease inhibitors)

-

Phosphate buffer (pH 8.0) containing 0.01% BSA, 1% DMSO, and 0.0025% Brij 35

-

Dithiothreitol (DTT)

-

Pantothenate-7-amino-4-methylcoumarin (fluorogenic substrate)

-

Fluorimeter

Procedure:

-

Sample Preparation:

-

For cultured cells, lyse approximately 4 x 10^5 cells in 100 µL of lysis buffer.

-

For tissues, homogenize in lysis buffer.

-

Centrifuge at 10,000 x g for 10 minutes to pellet debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Enzyme Assay:

-

In a 96-well plate, add 20-50 µg of total protein to a final volume of 200 µL of phosphate buffer.

-

Add DTT to a final concentration of 500 µM and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20 µM.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorimeter and measure the increase in fluorescence at an excitation wavelength of 355 nm and an emission wavelength appropriate for 7-amino-4-methylcoumarin.

-

Record fluorescence readings every minute for 60 minutes.

-

-

Data Analysis:

-

Calculate the rate of product formation from the linear portion of the fluorescence versus time plot.

-

Express pantetheinase activity as the rate of fluorescence increase per microgram of protein per minute.

-

Quantification of Pantetheine by HPLC-MS/MS

This protocol provides a general framework for the analysis of pantetheine in biological matrices. Specific parameters will need to be optimized for the instrument and matrix being used.

Materials:

-

Plasma, serum, or tissue homogenate

-

Internal standard (e.g., a stable isotope-labeled pantetheine analog)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation:

-

To 100 µL of sample, add a known amount of the internal standard.

-

Add 300 µL of ice-cold protein precipitation solvent.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

HPLC Separation:

-

Inject the reconstituted sample onto the C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The specific gradient will need to be optimized.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for pantetheine and the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of pantetheine standards.

-

Quantify the concentration of pantetheine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Assessment of Mitochondrial Respiration

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of pantetheine supplementation on mitochondrial oxygen consumption rate (OCR).

Materials:

-

Cultured cells (e.g., hepatocytes, myotubes)

-

Seahorse XF Analyzer and consumables

-

Pantetheine

-

Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a Seahorse XF cell culture microplate at an appropriate density.

-

Allow cells to adhere and grow to the desired confluency.

-

Treat cells with various concentrations of pantetheine or a vehicle control for a specified period (e.g., 24 hours).

-

-

Seahorse Assay:

-

One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C.

-

Load the mitochondrial stress test compounds into the appropriate ports of the sensor cartridge.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell culture microplate into the analyzer and initiate the assay.

-

-

Data Acquisition and Analysis:

-

The instrument will measure the OCR at baseline and after the sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

-

From the OCR measurements, calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Compare these parameters between pantetheine-treated and control cells to determine the effect of pantetheine on mitochondrial respiration.

-

Signaling Pathways and Experimental Workflows

Diagram 1: Coenzyme A Biosynthesis and the Pantetheine Salvage Pathway

Caption: Coenzyme A biosynthesis and the pantetheine salvage pathway.

Diagram 2: Role of Pantetheine in Lipid Metabolism

Caption: The influence of pantetheine on lipid metabolism pathways.

Diagram 3: Experimental Workflow for Assessing Mitochondrial Function

Caption: Workflow for assessing the effect of pantetheine on mitochondrial respiration.

Conclusion and Future Directions

Pantetheine is a molecule of profound importance in cellular metabolism, serving as a key intermediate in the biosynthesis of Coenzyme A and directly influencing lipid metabolism, mitochondrial function, and cellular redox status. The ability of pantethine to modulate these critical pathways underscores its potential as a therapeutic agent for a range of metabolic disorders. This technical guide has provided a comprehensive overview of the current understanding of pantetheine's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Future research should focus on further elucidating the regulatory mechanisms governing the pantetheine salvage pathway and its interaction with the canonical CoA biosynthesis route. More comprehensive quantitative studies, including the determination of kinetic parameters for all enzymes in the pathway and the measurement of metabolite concentrations in various tissues under different physiological and pathological conditions, are warranted. Furthermore, the development and standardization of robust analytical methods will be crucial for advancing our understanding of pantetheine metabolism and its role in health and disease, ultimately paving the way for novel therapeutic strategies targeting these fundamental metabolic pathways.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. coenzyme A biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pantothenate and CoA Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enduranceresearch.com [enduranceresearch.com]

- 5. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Pantetheine: A Comprehensive Technical Guide on its Discovery, Biosynthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Pantetheine, a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), stands as a molecule of profound biological significance. This technical guide provides an in-depth exploration of the discovery and multifaceted roles of (R)-Pantetheine, detailing its biosynthetic pathway, the enzymatic machinery involved, and its broader implications in cellular metabolism and therapeutic development. Drawing upon extensive experimental data, this document summarizes key quantitative findings in structured tables, elucidates detailed experimental protocols for its study, and presents visual diagrams of associated signaling pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to understanding (R)-Pantetheine is intrinsically linked to the discovery of its downstream product, Coenzyme A, and the broader exploration of B vitamins. Pantethine, the dimeric, disulfide-linked form of pantetheine, was first discovered by Gene Brown.[1] Pantetheine itself was identified as a crucial intermediate in the metabolic pathway leading from pantothenic acid (Vitamin B5) to the essential cofactor Coenzyme A.[1] This discovery was foundational, as CoA is a central player in a vast array of metabolic processes, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and amino acids.[2][3]

The Coenzyme A Biosynthetic Pathway

(R)-Pantetheine is an intermediate in the universally conserved five-step enzymatic pathway that synthesizes Coenzyme A from pantothenate (Vitamin B5).[4]

The five key enzymes in this pathway are:

-

Pantothenate Kinase (PanK)

-

Phosphopantothenoylcysteine Synthetase (PPCS)

-

Phosphopantothenoylcysteine Decarboxylase (PPCDC)

-

Phosphopantetheine Adenylyltransferase (PPAT)

-

Dephospho-CoA Kinase (DPCK)

Below is a diagram illustrating the sequential conversion of pantothenate to Coenzyme A.

Enzymology of the Coenzyme A Biosynthetic Pathway

A detailed understanding of the enzymes that catalyze the formation of (R)-Pantetheine and its subsequent conversion to CoA is critical for research and drug development.

Pantothenate Kinase (PanK)

PanK catalyzes the first and rate-limiting step in CoA biosynthesis: the ATP-dependent phosphorylation of pantothenate to form 4'-phosphopantothenate. This enzyme is a key regulatory point in the pathway, subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.

Phosphopantothenoylcysteine Synthetase (PPCS)

PPCS catalyzes the ATP-dependent condensation of 4'-phosphopantothenate with cysteine to form 4'-phospho-N-pantothenoylcysteine (PPC). In some organisms, like E. coli, this enzyme uses CTP instead of ATP.

Phosphopantothenoylcysteine Decarboxylase (PPCDC)

PPCDC is responsible for the decarboxylation of PPC to yield 4'-phosphopantetheine, the phosphorylated form of (R)-Pantetheine. This reaction is a critical step in the formation of the pantetheine moiety.

Phosphopantetheine Adenylyltransferase (PPAT)

PPAT catalyzes the transfer of an adenylyl group from ATP to 4'-phosphopantetheine, forming dephospho-CoA.

Dephospho-CoA Kinase (DPCK)

The final step in CoA biosynthesis is catalyzed by DPCK, which phosphorylates dephospho-CoA using ATP to produce Coenzyme A.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes in the CoA biosynthetic pathway are essential for understanding the efficiency and regulation of this metabolic route.

| Enzyme | Organism/Isoform | Substrate | Km (µM) | Vmax or kcat | Reference(s) |

| Pantothenate Kinase (PanK3) | Human | ATP | 311 ± 53 | - | |

| Pantothenate | 14 ± 0.1 | - | |||

| Phosphopantothenoylcysteine Synthetase (PPCS) | Enterococcus faecalis | CTP | 156 | 2.9 s-1 | |

| (R)-Phosphopantothenate | 17 | ||||

| L-cysteine | 86 | ||||

| Dephospho-CoA Kinase (DPCK) | Plasmodium falciparum | ATP | 88.14 ± 11.03 | 5.18 ± 0.29 µmol/min/mg | |

| Dephospho-CoA | 105.3 ± 10.2 | ||||

| Dephospho-CoA Kinase (EhDPCK1) | Entamoeba histolytica | Dephospho-CoA | 114 ± 19 | - | |

| ATP | 19.6 ± 1.2 | - | |||

| Dephospho-CoA Kinase (EhDPCK2) | Entamoeba histolytica | Dephospho-CoA | 57.9 ± 6.1 | - | |

| ATP | 15.0 ± 2.4 | - |

Clinical Trial Data: Effects of Pantethine on Cholesterol

A triple-blinded, placebo- and diet-controlled study investigated the effects of pantethine on cardiovascular risk markers in subjects eligible for statin therapy.

| Parameter | Pantethine Group (Change from Baseline) | Placebo Group (Change from Baseline) | p-value (between groups) | Reference(s) |

| Total Cholesterol (at 16 weeks) | -6% | - | 0.040 | |

| LDL-Cholesterol (at 8 weeks) | -11% | - | 0.020 | |

| LDL-Cholesterol (at 16 weeks) | -11% | +3% | 0.006 | |

| non-HDL-Cholesterol (at 16 weeks) | -7% | - | 0.042 |

Experimental Protocols

Chemical Synthesis of (R)-Pantetheine

A modular synthesis approach allows for the creation of (R)-Pantetheine and its analogs. This involves the synthesis of three key modules that are subsequently joined.

Module 1 (M1): Cysteamine derivative Module 2 (M2): β-Alanine derivative Module 3 (M3): Pantoic acid derivative (derived from D-pantolactone)

General Procedure:

-

Synthesize each module with appropriate protecting groups.

-

Couple Module 2 and Module 1 using standard peptide coupling reagents (e.g., DCC/HOBt or HATU).

-

Deprotect the resulting dipeptide.

-

Couple the deprotected dipeptide with Module 3.

-

Perform final deprotection steps to yield (R)-Pantetheine.

-

Purification is typically achieved through column chromatography on silica gel.

References

- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prebiotically plausible chemoselective pantetheine synthesis in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme Activity Measurement for Pantetheine-Phosphate Adenylyltransferase [creative-enzymes.com]

(R)-Pantetheine-15N as a Tracer for Metabolic Studies: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the application of (R)-Pantetheine-15N as a stable isotope tracer for investigating metabolic pathways, particularly the biosynthesis and regulation of Coenzyme A (CoA). The guide details experimental protocols, presents quantitative data in a structured format, and visualizes key metabolic pathways and workflows.

Introduction to (R)-Pantetheine and Coenzyme A Metabolism

(R)-Pantetheine is a key intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1] CoA plays a central role in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the metabolism of amino acids.[2] The ability to trace the metabolic fate of pantetheine is crucial for understanding the dynamics of CoA biosynthesis and its dysregulation in various disease states.

Stable isotope tracers, such as (R)-Pantetheine labeled with Nitrogen-15 (¹⁵N), offer a powerful tool for metabolic flux analysis. By introducing (R)-Pantetheine-¹⁵N into a biological system, researchers can track the incorporation of the ¹⁵N label into downstream metabolites, providing quantitative insights into pathway activity and regulation. This guide focuses on the practical application of (R)-Pantetheine-¹⁵N as a tracer in metabolic studies.

Coenzyme A Biosynthesis and the Pantetheine Salvage Pathway

CoA is synthesized from pantothenate (Vitamin B5) through a conserved five-step enzymatic pathway. Additionally, a salvage pathway allows for the utilization of pantetheine from extracellular sources or from the degradation of intracellular CoA.

-

De Novo Biosynthesis Pathway: This pathway starts with the phosphorylation of pantothenate by pantothenate kinase (PanK), the rate-limiting enzyme in the pathway.[2]

-

Pantetheine Salvage Pathway: This pathway bypasses the initial steps of the de novo synthesis by directly phosphorylating pantetheine to 4'-phosphopantetheine, which then enters the CoA biosynthesis pathway.[3] (R)-Pantetheine-¹⁵N is a valuable tracer for specifically investigating the flux through this salvage pathway.

The biosynthesis of CoA is tightly regulated, primarily through feedback inhibition of Pantothenate Kinase (PanK) by CoA and its thioesters, such as acetyl-CoA. This regulation ensures that the intracellular concentration of CoA is maintained within a narrow range.

Data Presentation: Quantitative Analysis of Isotope Enrichment

A key aspect of stable isotope tracing studies is the quantitative measurement of isotopic enrichment in metabolites over time. This data provides a direct readout of the metabolic flux through the pathway of interest. The following table presents representative data from a time-course experiment where cells were incubated with a labeled precursor, showing the percentage of the Coenzyme A (CoASH) pool that has incorporated the stable isotope label.

| Time Point (Hours) | Labeled CoASH (% of Total CoASH Pool) |

| 0 | 0 |

| 4 | 25 |

| 8 | 50 |

| 12 | 70 |

| 16 | 85 |

| 20 | 95 |

| 24 | >99 |

This data is representative and derived from graphical data presented in studies using labeled pantothenate precursors.[4]

Experimental Protocols

This section provides a detailed methodology for a typical metabolic tracing experiment using (R)-Pantetheine-¹⁵N in a cell culture model.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293) in standard growth medium and allow them to reach a desired confluency (typically 70-80%).

-

Medium Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add custom-made growth medium containing (R)-Pantetheine-¹⁵N at a known concentration. The base medium should ideally be pantothenate-free to maximize the incorporation of the labeled tracer.

-

Time-Course Incubation: Incubate the cells in the labeling medium for various time points (e.g., 0, 4, 8, 12, 16, 20, 24 hours) to monitor the kinetics of label incorporation.

Metabolite Extraction

-

Quenching Metabolism: At each time point, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to quench metabolic activity.

-

Cell Lysis and Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Protein Precipitation: Vortex the lysate and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% 5-sulfosalicylic acid).

-

Chromatographic Separation: Separate the metabolites using a liquid chromatography system. A reversed-phase C18 column with an ion-pairing agent in the mobile phase is commonly used for the analysis of CoA and its precursors.

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Set up specific MRM transitions for the unlabeled (endogenous) and ¹⁵N-labeled metabolites. The transition for the labeled metabolite will have a mass shift corresponding to the number of ¹⁵N atoms.

-

Instrumentation: A triple quadrupole mass spectrometer is well-suited for targeted quantitative analysis using MRM.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (R)-Pantetheine | [M+H]⁺ | Fragment ion |

| (R)-Pantetheine-¹⁵N | [M+H]⁺ + n | Fragment ion + n |

| Coenzyme A | [M+H]⁺ | Fragment ion |

| Coenzyme A-¹⁵N | [M+H]⁺ + n | Fragment ion + n |

n = number of incorporated ¹⁵N atoms.

Data Analysis

-

Peak Integration: Integrate the peak areas for the unlabeled and ¹⁵N-labeled MRM transitions for each metabolite at each time point.

-

Calculation of Isotopic Enrichment: Calculate the percentage of isotopic enrichment using the following formula: % Enrichment = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100

-

Kinetic Analysis: Plot the percentage of enrichment over time to determine the rate of incorporation of the ¹⁵N label into the metabolite pool.

Signaling Pathways and Regulation

The biosynthesis of Coenzyme A is a highly regulated process to maintain cellular homeostasis. The key regulatory node is Pantothenate Kinase (PanK), which is subject to feedback inhibition by CoA and its thioesters.

This allosteric regulation by CoA and acetyl-CoA ensures that the rate of CoA synthesis is responsive to the cell's metabolic state. For example, high levels of acetyl-CoA, indicating an energy-replete state, will inhibit PanK and reduce further CoA production.

Conclusion

(R)-Pantetheine-¹⁵N is a powerful and specific tracer for investigating the pantetheine salvage pathway and the overall dynamics of Coenzyme A biosynthesis. The methodologies outlined in this guide provide a framework for researchers to design and execute robust stable isotope tracing experiments. The quantitative data obtained from such studies are invaluable for understanding the regulation of CoA metabolism and for identifying potential therapeutic targets in diseases associated with altered CoA homeostasis.

References

- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Ubiquitous Precursor: A Technical Guide to the Natural Occurrence and Biological Sources of Pantetheine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantetheine, a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), is a naturally occurring compound found across all domains of life. While not abundant in its free form in dietary sources, its presence is implicitly widespread as a component of CoA and acyl carrier proteins (ACP). This technical guide delves into the natural occurrence and biological sources of pantetheine, providing quantitative data, detailed experimental methodologies for its analysis, and visualizations of its central role in cellular metabolism. Understanding the distribution and synthesis of this molecule is critical for research in nutrition, microbiology, and the development of novel therapeutics targeting CoA-dependent pathways.

Introduction

Pantetheine is the amide formed from pantoic acid and cysteamine. Its biological significance lies in its role as a direct precursor to 4'-phosphopantetheine, the prosthetic group of ACP and a key component of CoA.[1] CoA is an essential cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules.[2][3] While pantothenic acid (vitamin B5) is the nutritional precursor for CoA biosynthesis in animals, pantetheine represents a crucial step in this universal pathway.[1]

Natural Occurrence and Biological Sources

Pantetheine is not a significant dietary component in its free form.[4] Instead, organisms primarily obtain their pantetheine moiety from the breakdown of dietary CoA and phosphopantetheine.

Food Sources

Most foods contain pantothenic acid in the form of CoA or 4'-phosphopantetheine. During digestion, these compounds are hydrolyzed to pantetheine and subsequently to pantothenic acid by intestinal enzymes before absorption. Therefore, foods rich in pantothenic acid are indirect sources of the pantetheine structure.

Table 1: Pantothenic Acid Content in Selected Food Sources

| Food Source | Pantothenic Acid Content (mg per 100g) |

| Beef Liver (cooked) | 8.8 |

| Sunflower Seeds (roasted) | 7.1 |

| Shiitake Mushrooms (cooked) | 3.6 |

| Chicken Breast (cooked) | 1.5 |

| Avocado | 1.4 |

| Salmon (cooked) | 1.4 |

| Fortified Breakfast Cereals | Varies (often provides 100% DV) |

| Royal Jelly | 12 - 56.5 |

Data compiled from various sources, including USDA FoodData Central and specific studies on royal jelly. It is important to note that processing can lead to significant losses of pantothenic acid in foods.

Microbial Sources

A vast array of bacteria, fungi, and other microorganisms can synthesize pantothenic acid de novo and, consequently, pantetheine. The intestinal microbiota, for instance, is a known source of pantothenic acid, which can be absorbed by the host. Some bacteria possess the capability to directly uptake and utilize pantetheine from their environment, phosphorylating it to 4'-phosphopantetheine, thereby bypassing the initial steps of the CoA biosynthesis pathway that start from pantothenate. This makes the pantetheine salvage pathway a potential target for antimicrobial drug development.

Plant Sources

Similar to microorganisms, plants are capable of de novo synthesis of pantothenic acid. The biosynthetic pathway in plants has been studied in species like Arabidopsis, where the genes for the enzymes involved have been identified.

Animal Tissues

In animals, pantetheine is an intracellular intermediate. While dietary intake is in the form of CoA and its derivatives, within the cell, the synthesis of CoA from pantothenic acid proceeds through a series of enzymatic steps, with pantetheine-4'-phosphate being a key intermediate. Red blood cells are known to contain pantetheine and pantetheine 4'-phosphate.

Biosynthesis and Signaling Pathways

Pantetheine is at the crossroads of CoA biosynthesis. The universally conserved pathway begins with the phosphorylation of pantothenic acid.

Caption: Coenzyme A biosynthesis pathway highlighting the central role of 4'-phosphopantetheine.

Experimental Protocols

The quantification of pantetheine and its related compounds in biological matrices requires sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common techniques.

Sample Preparation from Biological Tissues

A generic protocol for the extraction of pantothenic acid and its derivatives from tissues involves:

-

Homogenization: Tissues are homogenized in a suitable buffer, often on ice to prevent enzymatic degradation.

-

Protein Precipitation: Proteins are precipitated using agents like trichloroacetic acid (TCA) or zinc sulfate.

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The supernatant containing the analyte of interest is collected.

-

Enzymatic Hydrolysis (for total pantothenic acid): To measure the total pantothenic acid content (including that bound in CoA and ACP), the extract is treated with enzymes like alkaline phosphatase and pantetheinase to release free pantothenic acid.

-